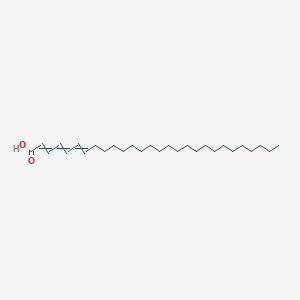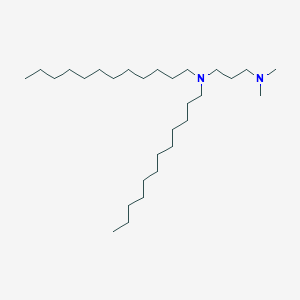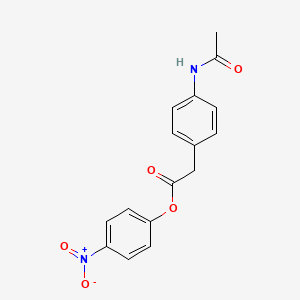
Octacosa-2,4,6-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacosa-2,4,6-trienoic acid is a long-chain polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octacosa-2,4,6-trienoic acid typically involves the use of conjugated trienoic fatty acids. One common method is the acid-catalyzed methylation of conjugated dienoic and trienoic fatty acids using boron trifluoride/methanol (BF3/MeOH) as a catalyst . This method is efficient in preventing artificial isomerization and the formation of byproducts.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as plant seed oils that contain conjugated trienoic fatty acids. The use of advanced chromatographic techniques ensures the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octacosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.
Reduction: The reduction of this compound can result in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
Octacosa-2,4,6-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a bioactive compound.
Medicine: Investigated for its protective effects against UV-induced skin damage and its potential in cancer therapy
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of octacosa-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. One notable pathway is the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism, inflammation, and cell differentiation . This activation can counteract processes such as the epithelial-mesenchymal transition (EMT) in skin carcinogenesis .
Comparación Con Compuestos Similares
Octacosa-2,4,6-trienoic acid can be compared with other similar compounds, such as:
2,4,6-Octatrienoic acid: Shares a similar structure but differs in chain length and specific biological activities.
2-methoxyocta-2,4,6-trienoic acid: A derivative with additional functional groups that enhance its biological activity.
Propiedades
Número CAS |
129646-00-0 |
|---|---|
Fórmula molecular |
C28H50O2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
octacosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C28H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h22-27H,2-21H2,1H3,(H,29,30) |
Clave InChI |
UJMFXBOOFXBCIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)

![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
methanone](/img/structure/B14291421.png)

![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)



![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)


